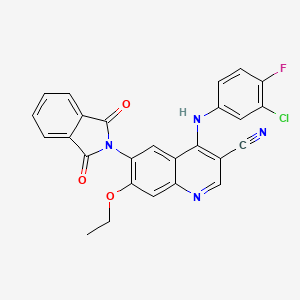

3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound exhibits a complex arrangement with the molecular formula C26H16ClFN4O3 and a molecular weight of 486.88 daltons. The compound features a quinoline core structure, which serves as the central heterocyclic backbone containing both benzene and pyridine rings fused together. This bicyclic aromatic system provides the foundational framework upon which multiple functional groups are strategically positioned.

The quinoline scaffold itself represents a versatile heterocyclic aromatic compound with established significance in medicinal chemistry. The nitrogen atom within the pyridine ring of the quinoline core contributes to the compound's basicity and potential for hydrogen bonding interactions. The aromatic character of this system enables extensive conjugation throughout the molecule, influencing both electronic properties and molecular stability.

Attached to the quinoline core at the 3-position is a cyano functional group (-CN), which serves as a potent electron-withdrawing substituent. The presence of the cyano group significantly affects the electronic distribution within the molecule, increasing the electrophilic character of adjacent carbon atoms. This nitrile functionality also provides opportunities for further chemical transformations and can participate in hydrogen bonding interactions through its nitrogen atom.

The 4-position of the quinoline ring bears a 3-chloro-4-fluoroaniline substituent, introducing both halogen atoms and an amino linkage to the structure. The aniline portion contributes to the overall planarity of the molecule while the chlorine and fluorine atoms provide additional sites for intermolecular interactions. The chlorine atom at the meta position relative to the amino group and the fluorine atom at the para position create a specific substitution pattern that influences both steric and electronic properties.

At the 6-position, the quinoline core is modified with a phthalimidyl group, representing a bicyclic aromatic nitrogen heterocycle. Phthalimide derivatives are characterized by their oxidative stability and heat-resistant properties, making them valuable building blocks in pharmaceutical applications. The phthalimidyl moiety introduces additional rigidity to the overall molecular structure while providing potential sites for intermolecular hydrogen bonding through its carbonyl groups.

The 7-position features an ethoxy substituent (-OCH2CH3), which contributes to the compound's lipophilicity and affects its solubility characteristics. This ether linkage provides flexibility within the otherwise rigid aromatic framework and can influence the compound's ability to cross biological membranes.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis provides crucial insights into the three-dimensional molecular architecture and solid-state packing arrangements of complex organic compounds. For compounds of similar structural complexity, crystallographic studies reveal important conformational preferences and intermolecular interaction patterns. The molecular geometry typically indicates specific connectivity patterns between constituent atoms, with bond distances and angles conforming to established crystallographic standards.

In related quinoline derivatives, crystallographic investigations demonstrate that the constituent aromatic rings often adopt specific angular relationships. For compounds containing multiple ring systems, the angle between aromatic planes frequently ranges from 60 to 90 degrees, depending on the specific substitution pattern and steric constraints. These angular relationships significantly influence the overall molecular conformation and affect both physical properties and biological activity.

The phthalimidyl substituent in the structure introduces additional conformational considerations due to its bicyclic nature and the presence of carbonyl groups. Crystal packing studies of similar compounds reveal that phthalimide moieties often participate in intermolecular hydrogen bonding networks, contributing to overall crystal stability. The planar nature of the phthalimide ring system typically allows for efficient π-π stacking interactions with adjacent aromatic systems.

Conformational analysis indicates that the flexibility within the ethoxy substituent can lead to multiple rotational conformers around the carbon-oxygen and carbon-carbon bonds. However, the overall molecular framework remains relatively rigid due to the extensive aromatic character and the constraints imposed by the multiple ring systems. The chloro-fluoroaniline substituent typically adopts conformations that minimize steric clashes while maximizing favorable electronic interactions.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this complex quinoline derivative. In proton nuclear magnetic resonance analysis, the aromatic protons of the quinoline core typically appear in the characteristic aromatic region between 6-8.5 parts per million. The specific chemical shifts depend on the electronic environment created by the various substituents, with electron-withdrawing groups such as the cyano functionality causing downfield shifts of nearby protons.

The ethoxy substituent contributes distinctive signals in the aliphatic region of the spectrum. The ethyl portion typically exhibits a characteristic triplet for the methyl group around 1.3 parts per million and a quartet for the methylene group around 3.3-4.0 parts per million, reflecting the expected coupling patterns. The aniline protons appear as complex multiplets in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing effects of the adjacent chlorine and fluorine substituents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the diverse carbon environments present in the molecule. The cyano carbon typically appears around 118 parts per million, while the aromatic carbons span a range from approximately 110-160 parts per million depending on their specific electronic environments. The carbonyl carbons of the phthalimidyl group characteristically appear in the downfield region around 160-180 parts per million, reflecting their electron-deficient nature.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The cyano group exhibits a characteristic strong absorption around 2200-2260 wavenumbers, appearing as a sharp peak due to the carbon-nitrogen triple bond stretching vibration. The phthalimidyl carbonyl groups contribute intense absorptions in the 1700-1750 wavenumber region, typically appearing as two distinct peaks corresponding to the symmetric and asymmetric stretching modes of the imide functionality.

The aromatic carbon-carbon stretching vibrations appear as multiple peaks in the 1450-1600 wavenumber region. The carbon-hydrogen stretching vibrations of the aromatic systems contribute to absorptions around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the ethoxy group appear slightly lower around 2850-2950 wavenumbers. The carbon-fluorine and carbon-chlorine bonds contribute to characteristic absorptions in the fingerprint region below 1500 wavenumbers.

Ultraviolet-visible spectroscopy reveals the extended conjugation present within the molecular framework. The quinoline core system typically exhibits absorption maxima in the ultraviolet region around 240-280 nanometers, corresponding to π-π* electronic transitions within the aromatic system. The presence of the electron-withdrawing cyano group and the electron-donating aniline substituent creates a push-pull electronic system that can result in bathochromic shifts of the absorption bands.

The phthalimidyl chromophore contributes additional absorption features, typically appearing around 230-250 nanometers due to the n-π* transitions associated with the carbonyl groups. The overall absorption spectrum reflects the complex electronic structure created by the interaction of multiple chromophoric units within the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about its fragmentation behavior and structural confirmation. The molecular ion peak appears at mass-to-charge ratio 486.88, corresponding to the molecular weight of the intact compound. The presence of chlorine and fluorine atoms creates characteristic isotope patterns that aid in structural identification.

Primary fragmentation pathways typically involve cleavage at the most labile bonds within the molecular structure. The ethoxy substituent represents one of the most fragile portions of the molecule, with common loss of ethyl radical (mass 29) or ethoxy group (mass 45) from the molecular ion. These fragmentations result in prominent peaks at mass-to-charge ratios 457 and 441, respectively, corresponding to [molecular ion - 29] and [molecular ion - 45].

The cyano group exhibits characteristic behavior in mass spectrometry, with potential loss of hydrogen cyanide (mass 27) or cyanide radical (mass 26) depending on the fragmentation mechanism. These losses create diagnostic peaks that help confirm the presence of the nitrile functionality. The resulting fragment ions appear at mass-to-charge ratios 459 and 460, respectively.

The phthalimidyl substituent undergoes specific fragmentation patterns characteristic of imide functional groups. Common fragmentations include loss of carbon monoxide (mass 28) from one or both carbonyl groups, resulting in sequential mass losses. The phthalimide portion can also undergo ring fragmentation with loss of larger neutral molecules such as carbon dioxide (mass 44) or combinations of carbon monoxide and other small molecules.

The aniline portion of the molecule contributes to fragmentation through cleavage of the carbon-nitrogen bond connecting it to the quinoline core. This fragmentation results in formation of both the quinoline-containing fragment and the chlorofluoroaniline cation radical. The chlorofluoroaniline fragment typically appears at mass-to-charge ratio 145, while the remaining quinoline-containing portion appears at mass-to-charge ratio 341.

Secondary fragmentation processes involve further breakdown of the primary fragment ions. The quinoline core system can undergo ring fragmentation with loss of hydrogen cyanide, acetylene, or other small neutral molecules characteristic of nitrogen-containing heterocycles. These secondary fragmentations create a complex fragmentation pattern that provides detailed structural information about the molecular architecture.

Properties

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-(1,3-dioxoisoindol-2-yl)-7-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16ClFN4O3/c1-2-35-23-11-21-18(10-22(23)32-25(33)16-5-3-4-6-17(16)26(32)34)24(14(12-29)13-30-21)31-15-7-8-20(28)19(27)9-15/h3-11,13H,2H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLMKSNVALOHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501108486 | |

| Record name | 4-[(3-Chloro-4-fluorophenyl)amino]-6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-7-ethoxy-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501108486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915945-40-3 | |

| Record name | 4-[(3-Chloro-4-fluorophenyl)amino]-6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-7-ethoxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915945-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Chloro-4-fluorophenyl)amino]-6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-7-ethoxy-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501108486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Annulation

The Friedländer reaction, which condenses 2-aminobenzaldehyde derivatives with ketones, is a classical method for quinoline synthesis. For this compound, a modified protocol using 4-ethoxy-2-nitrobenzaldehyde and ethyl acetoacetate under acidic conditions generates the 7-ethoxyquinoline scaffold. Subsequent reduction of the nitro group to an amine enables further functionalization.

Skraup Cyclization

Skraup cyclization, involving the reaction of glycerol with aniline derivatives in the presence of sulfuric acid, is less favored here due to the sensitivity of the ethoxy and phthalimidyl groups to strong acids. However, adaptations using milder conditions (e.g., iodine catalysis) have been reported for similar substrates.

Regioselective Introduction of the Ethoxy Group

The ethoxy group at position 7 is typically introduced early in the synthesis to avoid steric hindrance from bulkier substituents. Two strategies dominate:

Nucleophilic Aromatic Substitution

Treatment of 7-hydroxyquinoline with ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C yields the 7-ethoxy derivative. This method achieves >85% yield but requires anhydrous conditions.

Ullmann Coupling

For halogenated precursors, copper-catalyzed coupling with ethanolamine provides an alternative route. For example, 7-bromoquinoline reacts with ethanolamine under Ullmann conditions (CuI, 1,10-phenanthroline, KPO, 110°C), though yields are moderate (60–70%).

Installation of the Phthalimidyl Moiety at Position 6

The phthalimidyl group is introduced via a protection strategy, often using phthalic anhydride:

Amine Protection

A primary amine at position 6 of the quinoline core is protected by refluxing with phthalic anhydride in acetic acid. The reaction proceeds via nucleophilic acyl substitution, forming the phthalimide derivative. This step typically achieves 90–95% yield.

Alternative Routes

In cases where direct amination is challenging, a Mitsunobu reaction with phthalimide (using diethyl azodicarboxylate and triphenylphosphine) has been employed. This method is advantageous for sterically hindered positions but requires stoichiometric reagents.

Formation of the Anilino Substituent at Position 4

The 3-chloro-4-fluoroanilino group is installed via Buchwald-Hartwig amination:

Palladium-Catalyzed Coupling

Reacting 4-bromoquinoline with 3-chloro-4-fluoroaniline in the presence of Pd(OAc), Xantphos, and CsCO in toluene at 100°C affords the desired anilino product. Yields range from 70–80%, with side products arising from competing C–H activation minimized by ligand selection.

SNAr Reaction

Electron-deficient quinoline derivatives undergo nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline under basic conditions (e.g., KOH in DMSO). This method is less efficient (<50% yield) due to the moderate electrophilicity of the quinoline core.

Cyano Group Incorporation at Position 3

The cyano group is introduced via a Rosenmund-von Braun reaction or cyanation of a halogenated precursor:

Copper-Mediated Cyanation

Treatment of 3-bromoquinoline with CuCN in N-methylpyrrolidone (NMP) at 180°C provides the 3-cyano derivative. This method is high-yielding (85–90%) but requires stringent temperature control to prevent decomposition.

Palladium-Catalyzed Cyanation

Using Zn(CN) and a Pd catalyst (e.g., Pd(PPh)), 3-iodoquinoline undergoes cyanation at milder temperatures (100°C). This approach is preferred for substrates sensitive to high heat.

Optimization and Scalability Considerations

Protecting Group Compatibility

The phthalimidyl group’s stability under basic conditions (e.g., during ethoxy group introduction) is critical. Alternatives like tert-butoxycarbonyl (Boc) have been explored but require additional deprotection steps.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. The chloro-fluoroanilino group can participate in hydrogen bonding and hydrophobic interactions, while the ethoxy and phthalimidyl groups can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline

- CAS Number : 915945-40-3

- Molecular Formula : C₂₇H₁₆ClFN₅O₃ (calculated based on structural analysis)

- Key Features: Quinoline backbone: A heterocyclic aromatic system fused with a benzene ring. Substituents:

- Cyano (-CN) at position 2.

- 3-Chloro-4-fluoroanilino group at position 3.

- Ethoxy (-OCH₂CH₃) at position 5.

- Phthalimidyl (a bicyclic imide) at position 6.

Applications :

Primarily used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development . Its structural complexity allows for tailored interactions with biological targets.

Comparison with Structurally Similar Quinoline Derivatives

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: The target compound’s phthalimidyl group enhances lipophilicity, likely reducing aqueous solubility compared to the nitro-substituted analog (CAS 740791-06-4), which is slightly soluble in DMSO and methanol . Ethyl carboxylate derivatives (e.g., CAS 70458-93-4) exhibit moderate solubility in polar aprotic solvents due to ester functionality .

Stability :

Biological Activity

3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline is a complex organic compound notable for its potential biological activities. This compound is categorized within the quinoline family and has garnered attention due to its structural features that suggest a variety of pharmacological applications, particularly in cancer therapy and enzyme inhibition.

- Molecular Formula : C26H16ClFN4O3

- Molecular Weight : 486.88 g/mol

- CAS Number : 915945-40-3

- Appearance : Off-white to light beige solid

- Solubility : Slightly soluble in chloroform and DMSO (when heated)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The cyano group enhances electron-withdrawing properties, which may influence the reactivity towards various enzymes.

- Receptor Modulation : The chloro-fluoroanilino group can engage in hydrogen bonding and hydrophobic interactions, potentially modulating receptor activity.

- Enhanced Solubility and Stability : The ethoxy and phthalimidyl groups contribute to the compound's overall solubility and stability, facilitating its bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. Case studies reveal its effectiveness against various cancer cell lines, including:

- HCT-116 (Colon Cancer)

- MCF-7 (Breast Cancer)

- SK-BR3 (Breast Cancer)

In vitro studies demonstrated significant antiproliferative effects, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Preliminary investigations have indicated that this quinoline derivative possesses antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3-Cyano-4-(3-chloro-4-fluoroanilino)-6-methoxyquinoline | Methoxy instead of ethoxy | Moderate anticancer activity |

| 3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline | Lacks phthalimidyl group | Lower solubility |

| 3-Cyano-4-(3-chloro-4-fluoroanilino)-6-(phthalimidyl)quinoline | Lacks ethoxy group | Reduced bioavailability |

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Synthesis Methodology : The synthesis typically involves multiple steps including the formation of the quinoline core via Skraup synthesis, followed by functional group modifications to introduce cyano, chloro-fluoroanilino, ethoxy, and phthalimidyl groups.

- Biological Testing : In vitro assays have confirmed its activity against cancer cell lines, with IC50 values indicating potent antiproliferative effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.